Cas no 113053-50-2 (Methyl 1H-1,2,3-benzotriazole-5-carboxylate)
Methyl 1H-1,2,3-benzotriazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1H-benzo[d][1,2,3]triazole-6-carboxylate
- Methyl 1H-1,2,3-benzotriazole-5-carboxylate
- Methyl 1H-benzotriazole-5-carboxylate
- methyl 2H-benzotriazole-5-carboxylate
- 1H-Benzotriazol-5-carbonsaeure-methylester
- 1H-Benzotriazole-5-carboxylic acid methyl ester
- METHYL 1,2,3-BENZOTRIAZOLE-5-CARBOXYLATE
- methyl benzotriazole-5-carboxylate
- Methyl 1H-benzo[d][1,2,3]triazole-5-carboxylate
- 1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID METHYL ESTER
- Methyl 1H-benzotriazole-5-carboxylate, 98%
- Methyl 1,2,3-benzotriazole-5-carboxylate,98%
- methyl 4H-benzotriazole-5-carboxylate
- 1H-Benzotriazole-5-carboxylic acid, methyl ester
- HMS558I11
- A802723
- 6-fluoro-N-methyl-2,4'-bipyridin-2'-amine
- AKOS005254819
- MFCD00174276
- Methyl1H-benzo[d][1,2,3]triazole-6-carboxylate
- ZMMBQCILDZFYKX-UHFFFAOYSA-N
- PS-4467
- DTXSID00423351
- Maybridge1_005995
- I10026
- EN300-1074202
- FT-0628361
- 6-methoxycarbonyl-benzotriazole
- SCHEMBL9871375
- AKOS022171448
- 113053-50-2
- 1H-Benzotriazole-6-carboxylicacid, methyl ester
- SCHEMBL1155736
- 1H-Benzotriazole-5-carboxylic acid methylester
-
- MDL: MFCD00174276
- Inchi: 1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11)
- InChI Key: ZMMBQCILDZFYKX-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC2C(C=1)=NNN=2)=O
Computed Properties
- Exact Mass: 177.05400
- Monoisotopic Mass: 177.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.9
- Topological Polar Surface Area: 67.9A^2
Experimental Properties
- Color/Form: Light brown crystalline powder
- Density: 1.403
- Melting Point: 177-179°C
- Boiling Point: 349.3°Cat760mmHg
- Flash Point: 165.1°C
- Refractive Index: 1.658
- PSA: 67.87000
- LogP: 0.74450
- Solubility: Insoluble in water
Methyl 1H-1,2,3-benzotriazole-5-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 1H-1,2,3-benzotriazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M289818-100mg |
Methyl 1H-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | M289818-250mg |
Methyl 1H-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | M289818-500mg |
Methyl 1H-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | M289818-1g |
Methyl 1H-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 1g |
$98.00 | 2023-05-18 | ||
| Fluorochem | 038574-1g |
Methyl-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 95% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 038574-5g |
Methyl-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 95% | 5g |
£89.00 | 2022-03-01 | |
| Fluorochem | 038574-25g |
Methyl-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 95% | 25g |
£269.00 | 2022-03-01 | |
| Fluorochem | 038574-100g |
Methyl-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 95% | 100g |
£850.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M179487-5g |
Methyl 1H-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 98% | 5g |
¥1295.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M179487-25g |
Methyl 1H-1,2,3-benzotriazole-5-carboxylate |
113053-50-2 | 98% | 25g |
¥4635.90 | 2023-09-01 |
Methyl 1H-1,2,3-benzotriazole-5-carboxylate Suppliers
Methyl 1H-1,2,3-benzotriazole-5-carboxylate Related Literature
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Additional information on Methyl 1H-1,2,3-benzotriazole-5-carboxylate
Methyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS No. 113053-50-2): A Comprehensive Overview in Modern Chemical Biology
Methyl 1H-1,2,3-benzotriazole-5-carboxylate, identified by its CAS number 113053-50-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the benzotriazole class, which is well-known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The benzotriazole core structure, characterized by a triazole ring fused with a benzene ring, imparts distinctive reactivity and binding capabilities that make it invaluable in various biochemical interactions.
The Methyl 1H-1,2,3-benzotriazole-5-carboxylate molecule exhibits a carboxylate group at the 5-position of the triazole ring, which enhances its solubility in polar solvents and facilitates its role as a ligand or intermediate in synthetic chemistry. This feature has been exploited in the development of novel drug candidates and catalysts. Recent studies have highlighted its potential in modulating enzyme activities and binding to metal ions, making it a promising candidate for therapeutic applications.
In the realm of pharmaceutical research, the benzotriazole scaffold has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. The carboxylate functionality in Methyl 1H-1,2,3-benzotriazole-5-carboxylate allows for stable coordination with metal ions, which is crucial for designing metalloproteinase inhibitors and other metal-based therapeutics. For instance, researchers have leveraged this compound to develop inhibitors targeting matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer progression and inflammation.
One of the most compelling aspects of Methyl 1H-1,2,3-benzotriazole-5-carboxylate is its versatility in synthetic applications. The presence of both the triazole ring and the carboxylate group provides multiple reaction sites for functionalization, enabling chemists to design complex derivatives with tailored properties. This has led to the exploration of its use as a building block in organic synthesis, particularly in the construction of heterocyclic compounds that exhibit interesting pharmacological effects.
Recent advancements in computational chemistry have further illuminated the potential of Methyl 1H-1,2,3-benzotriazole-5-carboxylate. Molecular modeling studies have revealed that this compound can form stable complexes with various biological targets, suggesting its utility in rational drug design. These studies have been complemented by experimental investigations that demonstrate its efficacy in inhibiting specific enzymatic activities. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl 1H-1,2,3-benzotriazole-5-carboxylate effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
The role of Methyl 1H-1,2,3-benzotriazole-5-carboxylate in material science is also noteworthy. Its ability to coordinate with metal ions has been utilized in the development of novel materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications ranging from gas storage and separation to catalysis and sensing. The carboxylate group serves as a bridging ligand, facilitating the assembly of complex structures with precise control over their porosity and functionality.
In conclusion, Methyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS No. 113053-50-2) is a multifaceted compound with significant potential across multiple domains of chemical biology. Its unique structural features enable it to participate in diverse biochemical interactions, making it a valuable tool for drug discovery, material design, and synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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